Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate
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Overview
Description
Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate is an organic compound with the molecular formula C16H31BO4. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is often used as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate typically involves the reaction of 8-bromo-octanoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), and requires heating to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.
Comparison with Similar Compounds
Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate can be compared with other boronic esters such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the octanoate chain, making it less versatile in certain synthetic applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of an octanoate chain, which affects its reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A more complex boronic ester with additional functional groups, used in specialized synthetic applications.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO4/c1-6-19-14(18)12-10-8-7-9-11-13-17-20-15(2,3)16(4,5)21-17/h6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWCVSVMDVWLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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